molecular formula C8H16N2O2 B13072830 Isopropylazetidin-3-yl(methyl)carbamate

Isopropylazetidin-3-yl(methyl)carbamate

Cat. No.: B13072830
M. Wt: 172.22 g/mol
InChI Key: ZAOYPEKKXFLETP-UHFFFAOYSA-N
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Description

Isopropylazetidin-3-yl(methyl)carbamate is a chemical compound with the molecular formula C8H16N2O2 It belongs to the class of carbamates, which are widely used in various fields due to their stability and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropylazetidin-3-yl(methyl)carbamate typically involves the reaction of azetidine with isopropyl chloroformate and methylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Azetidine+Isopropyl chloroformate+MethylamineThis compound+HCl\text{Azetidine} + \text{Isopropyl chloroformate} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} Azetidine+Isopropyl chloroformate+Methylamine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Isopropylazetidin-3-yl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like hydroxide ions or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), alkoxides

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives

    Reduction: Amines and alcohols

    Substitution: Various substituted carbamates and alcohols

Scientific Research Applications

Isopropylazetidin-3-yl(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of isopropylazetidin-3-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects, particularly in the inhibition of acetylcholinesterase, an enzyme involved in neurotransmission.

Comparison with Similar Compounds

    Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a solvent.

    Methyl carbamate: Known for its use in pesticides and as an intermediate in organic synthesis.

    Phenyl carbamate: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Uniqueness: Isopropylazetidin-3-yl(methyl)carbamate stands out due to its unique structure, which combines the azetidine ring with the carbamate group. This combination imparts specific reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

propan-2-yl N-(azetidin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C8H16N2O2/c1-6(2)12-8(11)10(3)7-4-9-5-7/h6-7,9H,4-5H2,1-3H3

InChI Key

ZAOYPEKKXFLETP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N(C)C1CNC1

Origin of Product

United States

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